Oral ED50 in Tetrabenazine‑Induced Ptosis Antagonism: Dimethylaminobenzyl Hydantoin vs. Imipramine and Desipramine
In the tetrabenazine‑induced ptosis model in mice, 5-(4‑dimethylaminobenzyl)imidazolidine‑2,4‑dione produced an oral ED50 of 42 mg kg⁻¹ [1]. Cross‑study comparison with published data for the tricyclic antidepressants desipramine (ED50 = 2.5 mg kg⁻¹ po) and imipramine (ED50 = 5.1 mg kg⁻¹ po) in the identical paradigm [2] reveals that the target compound is 8.2‑fold less potent than imipramine and 16.8‑fold less potent than desipramine.
| Evidence Dimension | Oral ED50 for antagonism of tetrabenazine‑induced ptosis in mice |
|---|---|
| Target Compound Data | 42 mg kg⁻¹ po |
| Comparator Or Baseline | Desipramine: 2.5 mg kg⁻¹ po; Imipramine: 5.1 mg kg⁻¹ po |
| Quantified Difference | Target is 8.2‑fold less potent than imipramine and 16.8‑fold less potent than desipramine |
| Conditions | Tetrabenazine‑induced ptosis test, oral administration, mice |
Why This Matters
The potency differential confirms that this compound is not a simple TCA mimetic; procurement should be driven by its distinct mechanism, not by affinity strength.
- [1] Wessels FL, Schwan TJ, Pong SF. Synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione. J Pharm Sci. 1980 Sep;69(9):1102‑4. doi:10.1002/jps.2600690933. PMID:6106054. View Source
- [2] ED50 values for desipramine (2.5 mg kg⁻¹) and imipramine (5.1 mg kg⁻¹) in the tetrabenazine ptosis test in mice, as cited by WikiGenes (original reference: PMID:3107026). View Source
